3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one
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Overview
Description
DR 2313 is a potent, selective, competitive, and brain-penetrant inhibitor of poly (ADP-ribose) polymerase (PARP). It inhibits PARP-1 and PARP-2 with IC50 values of 0.20 μM and 0.24 μM, respectively . DR 2313 exhibits neuroprotective effects on ischemic injuries both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
DR 2313 can be synthesized through a multi-step process involving the formation of a pyrimidine ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired compound. Specific details on the synthetic route and reaction conditions are proprietary and may require access to specialized chemical literature .
Industrial Production Methods
Industrial production methods for DR 2313 are not widely published.
Chemical Reactions Analysis
Types of Reactions
DR 2313 undergoes several types of chemical reactions, including:
Inhibition of poly (ADP-ribosyl)ation: DR 2313 inhibits the poly (ADP-ribosyl)ation reaction in nuclear extracts of rat brain.
Reduction of cell death: It reduces hydrogen peroxide or glutamate-induced excessive formation of poly (ADP-ribose) and cell death.
Common Reagents and Conditions
Hydrogen Peroxide: Used to induce oxidative stress in vitro.
Glutamate: Used to induce excitotoxicity in vitro.
Major Products Formed
The major products formed from these reactions include reduced levels of poly (ADP-ribose) and decreased cell death .
Scientific Research Applications
DR 2313 has a wide range of scientific research applications, including:
Neuroprotection: It exhibits neuroprotective effects on ischemic injuries in both in vitro and in vivo models.
Cell Death Studies: Used to investigate cell death mechanisms after middle cerebral artery occlusion.
PARP Inhibition Studies: Employed in studies focusing on the inhibition of poly (ADP-ribose) polymerase.
Mechanism of Action
DR 2313 exerts its effects by competitively inhibiting poly (ADP-ribose) polymerase (PARP). It is specific for PARP and does not affect other enzymes such as GAPDH, ADH, or LDH . The compound competes with NAD+ at the catalytic site of PARP, with a Ki value of 0.23 μM . This inhibition reduces the formation of poly (ADP-ribose) and prevents cell death induced by oxidative stress or excitotoxicity .
Comparison with Similar Compounds
Similar Compounds
3AB (3-Aminobenzamide): A less potent PARP inhibitor with an IC50 of 35.4 μM.
PND (Phenanthridinone): Another PARP inhibitor with an IC50 of 0.56 μM.
DIQ (1,5-Dihydroxyisoquinoline): PARP inhibitor with an IC50 of 2.96 μM.
DPQ (3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone): PARP inhibitor with an IC50 of 0.96 μM.
Uniqueness of DR 2313
DR 2313 is unique due to its high potency and selectivity for PARP-1 and PARP-2, as well as its ability to penetrate the blood-brain barrier. This makes it particularly effective in neuroprotection and studies related to ischemic injuries .
Properties
Molecular Formula |
C8H10N2OS |
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Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-methyl-4a,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h6H,2-4H2,1H3 |
InChI Key |
AFCYENILINZHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2CSCCC2=N1 |
Origin of Product |
United States |
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